(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
Description
Significance of Chiral Amino Alcohols as Versatile Synthons and Ligands in Asymmetric Transformations
Chiral 1,2-amino alcohols are fundamental structural motifs found in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov Their prevalence in pharmaceuticals and agrochemicals underscores their importance. bldpharm.com For instance, the chiral β-amino alcohol framework is a crucial component in numerous pharmaceutical drugs. bldpharm.comresearchgate.net It is estimated that over 300,000 compounds, including more than 2,000 natural products and over 80 FDA-approved drugs, contain the 1,2-amino alcohol fragment. achemblock.com This ubiquity has driven the development of efficient asymmetric synthetic methods to access these valuable molecules. achemblock.com
Beyond their role as building blocks, or synthons, chiral amino alcohols are exceptionally versatile as ligands in asymmetric catalysis and as chiral auxiliaries. nih.gov The development of catalytic enantioselective reactions using chiral ligands is a cornerstone of modern organic chemistry, offering economic and environmental benefits over classical resolution methods. researchgate.net Chiral amino alcohols, in particular, have been successfully employed to promote reactions such as the nucleophilic addition of organozinc compounds to aldehydes, a widely studied transformation for creating chiral secondary alcohols. Their effectiveness stems from their ability to form chiral complexes with metal centers, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. The design and synthesis of highly efficient amino alcohol ligands have been instrumental in advancing metal-mediated asymmetric catalysis.
Role of Polycyclic Aromatic Hydrocarbon Motifs, Specifically Phenanthrene (B1679779), in Inducing and Controlling Chirality
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. While many simple PAHs like anthracene (B1667546) are planar and achiral, the introduction of steric hindrance or specific substitution patterns can lead to non-planar, chiral structures. These inherently chiral PAHs are of growing interest due to their unique physical properties and potential applications as chiral recognizers and in materials science.
Phenanthrene, a PAH composed of three fused benzene (B151609) rings in an angular arrangement, serves as a rigid and well-defined scaffold for the construction of chiral ligands. Its structural backbone is found in various natural products and provides a sterically demanding framework that can be highly effective in controlling chirality during a chemical reaction. When incorporated into a ligand, the phenanthrene motif can exert significant steric influence on the transition state of a reaction, favoring the formation of one enantiomer over the other. This control is crucial in asymmetric catalysis, where high enantioselectivity is the primary goal. The rigid nature of the phenanthrene structure helps to lock the conformation of the catalyst-substrate complex, leading to a more predictable and effective transfer of chirality. Research into ligands incorporating PAHs has shown that these structures can lead to high chiroptical activity.
Overview of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol within the Scope of Advanced Chiral Chemistry and Its Potential Research Trajectories
This compound, with the chemical formula C₁₆H₁₅NO, is a chiral vicinal amino alcohol that directly integrates the influential phenanthrene moiety. Its structure combines the key features discussed previously: the versatile amino alcohol functional group and the sterically imposing phenanthrene backbone. This positions the compound as a potentially powerful chiral ligand for asymmetric transformations.
Compound Properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1212946-34-3 |
| Molecular Formula | C₁₆H₁₅NO |
While specific, in-depth research focusing exclusively on the catalytic applications of this compound is not yet widely published, its potential can be inferred from studies on analogous structures. Chiral amino alcohols are well-established as effective ligands for reactions like the enantioselective addition of organozinc reagents to aldehydes.
The research trajectory for this compound would likely involve its synthesis and subsequent testing as a chiral ligand in a variety of well-known asymmetric reactions. A key area of investigation would be its efficacy in the catalytic enantioselective addition of dialkylzinc reagents to various aldehydes. The performance of such a ligand is typically evaluated by the yield and enantiomeric excess (e.e.) of the resulting chiral alcohol product.
The table below shows representative results for the addition of diethylzinc (B1219324) to various aldehydes using a different, but structurally relevant, chiral amino alcohol ligand. This data illustrates the type of performance that would be evaluated for this compound.
Representative Enantioselective Addition of Diethylzinc to Aldehydes Using a Chiral Amino Alcohol Catalyst
| Aldehyde (Substrate) | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|
| Benzaldehyde | 1-Phenyl-1-propanol | 98 | 95 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 97 | 94 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 99 | 93 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 96 | 96 |
| Hexanal | 3-Octanol | 95 | 92 |
Data is illustrative and based on known results for analogous chiral amino alcohol ligands to demonstrate the evaluation criteria for such catalysts.
Future research would likely focus on optimizing reaction conditions (solvent, temperature, catalyst loading) with this compound to maximize both yield and enantioselectivity. Furthermore, modifying the structure, for example by substituting the amine or alcohol groups, could lead to a library of related ligands with fine-tuned steric and electronic properties, broadening their applicability in asymmetric synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-phenanthren-9-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16,18H,10,17H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIIWJQPHNXXJA-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Absolute Configuration of R 2 Amino 2 Phenanthren 9 Yl Ethan 1 Ol Analogues
Analysis of Diastereoselectivity and Enantioselectivity in Designed Synthetic Pathways
The synthesis of chiral 1,2-amino alcohols, such as (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol, demands precise control over the formation of one or more stereocenters. nih.gov High levels of diastereoselectivity and enantioselectivity are achieved through various strategic approaches, including catalyst-controlled reactions, the use of chiral auxiliaries, and substrate-controlled syntheses.
A prominent strategy involves the 1,2-nucleophilic addition of organometallic reagents to chiral N-(tert-butylsulfinyl)imines. This method has been successfully employed to synthesize a range of 2-heteroaromatic-substituted 1,2-amino alcohols. researchgate.net In this approach, the chiral sulfinyl group effectively directs the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in significant excess. For instance, the (R)s-isomer of the N-(tert-butylsulfinyl)imine generally yields the (R)-amino alcohol after the removal of the auxiliary group. researchgate.net This method is practical for large-scale synthesis, providing the desired enantiomerically enriched amino alcohols in two steps with good yields. researchgate.net
Organocatalysis represents another powerful tool for achieving high enantioselectivity. In the synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives, which share a structural resemblance to the target compound, a (S,S)-dimethylaminocyclohexyl-squaramide catalyst facilitated a Friedel–Crafts reaction with enantiomeric excesses (ee) of up to 97%. nih.gov Similarly, tert-leucine-derived thiourea (B124793) catalysts have been used in the asymmetric dearomatization of diazaheterocycles, where π-type interactions between the catalyst and the substrate, which may contain a phenanthrene (B1679779) system, are crucial for high enantioselectivity. acs.orgacs.org The choice of acylating reagent and the structure of the catalyst were found to significantly impact the stereochemical outcome, with halogenated aryl groups on the reagent leading to ee values as high as 95%, potentially due to stabilizing halogen–π interactions. acs.org
A four-step synthesis for the sterically demanding (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol (B129727), an analogue of the title compound, was accomplished with high diastereoselectivity starting from L-proline. researchgate.net This highlights a substrate-controlled approach where the chirality of the starting material dictates the configuration of the newly formed stereocenter. Biocatalytic methods, such as the reductive amination of α-keto acids using amino acid dehydrogenases, also offer excellent enantioselectivity and are increasingly important in the pharmaceutical industry for producing chiral amino acids and their derivatives. mdpi.comnih.gov
Table 1: Examples of Enantioselective and Diastereoselective Syntheses of Phenanthrene Analogues and Chiral Amino Alcohols
| Reaction Type | Catalyst/Auxiliary | Substrate(s) | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Friedel–Crafts Reaction | (S,S)-dimethylaminocyclohexyl-squaramide | Phenanthrenequinones and indoles | 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenes | Up to 97% ee | nih.gov |
| Anion-Binding Catalysis | tert-leucine-derived thiourea | Phthalazine, p-chlorobenzoyl chloride, silyl (B83357) phosphite | Dihydrophthalazine phosphonate | 95% ee | acs.org |
| Nucleophilic Addition | Chiral N-(tert-butylsulfinyl)imine | N-sulfinylimine, heteroaromatic carbanion | 2-Heteroaromatic-substituted 1,2-amino alcohol | Good dr | researchgate.net |
| Substrate-Controlled Synthesis | L-proline derived starting material | L-proline derivative | (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol | High diastereoselectivity | researchgate.net |
| Enantio- and Diastereoselective Synthesis | N/A (multi-step) | Cinnamate ester | Protected (2R,3R)-beta-methoxytyrosine | >28:1 er, 19:1 dr | nih.gov |
Methodologies for Chiral Resolution and Enantiomeric Enrichment (e.g., Chiral HPLC)
When a synthetic pathway produces a racemic or enantiomerically-impure mixture, separation techniques are required to isolate the desired enantiomer. Chiral resolution and enantiomeric enrichment are critical processes in obtaining enantiopure compounds like this compound. yakhak.org
One of the most common and effective methods for both analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for resolving chiral amines and amino acid esters. yakhak.org For underivatized amino acids and amino alcohols, which are often polar and zwitterionic, macrocyclic glycopeptide-based CSPs, like teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective and compatible with aqueous mobile phases. sigmaaldrich.com Acetylated β-cyclodextrin stationary phases have also demonstrated excellent performance in separating chiral amines and amino alcohols in reversed-phase mode. researchgate.net
A classical and industrially scalable method of resolution involves converting the pair of enantiomers into a mixture of diastereomers. lumenlearning.com This is typically achieved by reacting the racemic mixture (e.g., a base like an amino alcohol) with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid or (+)-camphor-10-sulfonic acid). lumenlearning.comgoogle.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization. lumenlearning.com After separation, the pure enantiomer of the original compound can be recovered by removing the resolving agent, for example, by treating the diastereomeric salt with a strong acid or base. lumenlearning.com
Other advanced techniques for chiral separation include fractional reactive extraction, which can be applied to amino-alcohols, and methods using countercurrent extraction with a chiral adjuvant. google.comutwente.nl
Table 2: Common Methodologies for Chiral Resolution and Enrichment
| Methodology | Principle | Typical Application | Key Features | Reference(s) |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Analytical and preparative separation of a wide range of chiral compounds. | High resolution; various CSPs available (polysaccharide, cyclodextrin, macrocyclic glycopeptide). | yakhak.orgsigmaaldrich.comresearchgate.net |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Industrial-scale resolution of racemic acids and bases. | Utilizes fractional crystallization; requires a stoichiometric amount of a pure resolving agent. | lumenlearning.comgoogle.com |
| Fractional Reactive Extraction | Combination of chemical reaction and liquid-liquid extraction with a chiral selector. | Separation of amino-alcohols and amines. | Can be operated continuously. | utwente.nl |
Influence of the Phenanthrene Scaffold's Steric and Electronic Properties on Stereochemical Induction
The phenanthrene scaffold is not a passive component; its inherent steric and electronic properties exert a profound influence on the stereochemical course of reactions. The large, rigid, and planar nature of the polycyclic aromatic system creates a sterically demanding environment that can effectively shield one face of a reactive center, guiding the approach of reagents and catalysts.
The steric bulk of the phenanthrene group plays a crucial role in diastereoselective reactions. In the synthesis of (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol, the phenanthrene moiety's size influences the conformational preferences of the transition state, leading to high diastereoselectivity. researchgate.net Atropisomerism, a form of axial chirality, can arise in phenanthrene derivatives when bulky substituents hinder free rotation around a single bond, forcing the molecule into a stable, non-planar, chiral conformation. ursa.catnih.gov This demonstrates the significant steric impact the scaffold and its substituents can have.
Electronically, the phenanthrene system is an extended π-electron cloud that can participate in noncovalent interactions, such as π-π stacking and halogen-π interactions, which are vital for stereochemical control. acs.org In anion-binding catalysis, interactions between the aromatic fragments of a thiourea catalyst and the phenanthrene π-system of a substrate are presumed to be key for achieving high enantioselectivity. acs.orgacs.org The suitability of an aromatic group, as opposed to an aliphatic one like cyclohexyl, has been highlighted as optimal for the scaffold in certain catalytic systems, underscoring the importance of these electronic interactions. acs.orgacs.org Comparative studies between planar phenanthrene scaffolds and twisted helical scaffolds (carbo acs.orghelicenes) have shown that the core's geometry significantly affects the properties and performance of functional materials, further confirming the scaffold's influential role. researchgate.netrsc.org
The electronic nature of phenanthrene also dictates its reactivity. The outer rings possess greater aromatic character than the central ring, making the 9- and 10-positions particularly reactive and susceptible to electrophilic attack. wikipedia.orgcsjmu.ac.in This inherent reactivity profile influences how the scaffold will engage with catalysts and reagents, thereby affecting stereochemical induction at adjacent centers.
Examination of Chirality Transfer Mechanisms in Phenanthrene-Based Systems, including Helical Chirality
Chirality transfer is a fundamental concept where chiral information is relayed from a chiral source—such as a catalyst, an auxiliary, or another part of the molecule—to a prochiral center, resulting in an enantiomerically enriched product. rug.nl In systems involving phenanthrene, this transfer can occur through several fascinating mechanisms.
One of the most direct forms of chirality transfer involves the phenanthrene scaffold itself becoming the source of chirality. When phenanthrene is appropriately substituted, particularly at positions that cause steric clashing (e.g., in benzo[c]phenanthrene), the molecule can be forced into a stable, non-planar helical shape. wikipedia.org This phenomenon, known as helical chirality, creates a chiral environment that can direct subsequent reactions. The resulting atropisomers can be stable and separable, designated by P (plus, for a right-handed helix) or M (minus, for a left-handed helix) descriptors. ursa.catresearchgate.netprinceton.edu The helical twist imposed by substituents can lead to atropisomers that can be isolated and characterized. ursa.catresearchgate.net
Chirality can also be transferred from a chiral catalyst to the substrate via interactions mediated by the phenanthrene ring. Research has shown that specifically designed catalysts can form helical supramolecular complexes with substrates containing phenanthrene-like systems. acs.orgacs.org These organized, chiral assemblies enable an "efficient chirality transfer" during the reaction, leading to high stereocontrol. acs.orgacs.org The transfer is facilitated by a network of noncovalent interactions, including hydrogen bonding and π-stacking, which lock the substrate into a specific orientation relative to the catalyst's chiral environment.
Furthermore, chirality can be transferred from an existing stereocenter within the molecule to a new one being formed. This is common in substrate-controlled reactions, where the steric and electronic properties of the phenanthrene group, combined with the stereochemistry of an adjacent chiral center (like the pyrrolidine (B122466) ring in (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol), dictate the facial selectivity of an incoming reagent. researchgate.net The study of how precisely engineered defects in chiral nanographenes built from helicene subunits affect chiroptical properties further illustrates the principle of chirality transfer from a helical scaffold to the molecule as a whole. acs.org
Application of R 2 Amino 2 Phenanthren 9 Yl Ethan 1 Ol and Its Derivatives As Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Rational Design Principles for Phenanthrene-Based Chiral Ligands and Auxiliaries
The design of effective chiral ligands is a cornerstone of asymmetric catalysis, moving from empirical screening to a more rational, structure-based approach. nih.govresearchgate.net The efficacy of a chiral ligand like (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is rooted in several key design principles.
Steric Hindrance and Rigidity : The bulky phenanthrene (B1679779) group provides a well-defined and sterically demanding chiral environment around the metal center. This steric bulk can effectively shield one face of the coordinated substrate, directing the approach of a reactant from the less hindered face and thereby controlling the stereochemical outcome. The rigidity of the phenanthrene backbone, compared to more flexible systems, reduces the number of possible conformations of the catalyst-substrate complex, leading to a more ordered transition state and potentially higher enantioselectivity. researchgate.net
Chelation : The 1,2-amino alcohol motif is a powerful bidentate chelating unit, forming stable five-membered rings with a wide range of transition metals. mdpi.com This chelation properly orients the phenanthrene group relative to the metal's active site, ensuring the effective transfer of chirality.
Electronic Effects : The aromatic phenanthrene system can influence the electronic properties of the metal center through both inductive and resonance effects. These electronic modifications can tune the reactivity and selectivity of the catalyst.
Modularity : The structure of this compound is modular. Modifications can be readily made to the amine (e.g., alkylation, arylation), the alcohol, or the phenanthrene ring itself. This modularity allows for systematic fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific catalytic transformation. researchgate.netmonash.edu This concept has been successfully applied to other ligand classes, such as P,N-ligands, where modular construction has led to superior catalysts. nih.gov
The development of ligands based on scaffolds like 1,10-phenanthroline (B135089) has demonstrated the utility of rigid, planar systems in creating effective chiral environments for various reactions, including reductions, oxidations, and cyclopropanations. researchgate.net Similarly, the phenanthrene core in the target amino alcohol serves as a robust anchor for creating a well-defined chiral pocket.
Asymmetric Metal-Catalyzed Reactions Mediated by Phenanthrenyl Amino Alcohol Ligands
The amino alcohol functionality is a well-established platform for coordinating with various transition metals, facilitating a broad spectrum of asymmetric transformations. The unique steric and electronic profile of the phenanthrenyl group is anticipated to provide high efficiency and stereoselectivity in these reactions.
Copper catalysis has emerged as a powerful tool for constructing carbon-nitrogen and carbon-carbon bonds. Chiral amino alcohol ligands are particularly effective in rendering these transformations enantioselective.
Carboamination : The intramolecular carboamination of alkenes is a direct route to complex nitrogen-containing heterocycles. nih.gov Copper(II)-catalyzed versions of this reaction have been developed, where the stereochemistry-determining C-N bond formation occurs via syn-aminocupration of the alkene. nih.gov In such a mechanism, a chiral bidentate ligand like this compound can coordinate to the copper(II) center, influencing the facial selectivity of the aminocupration step and leading to chiral products. nih.gov Stereodivergent approaches using copper hydride catalysis to generate multiple stereoisomers of amino alcohols have also been reported, highlighting the versatility of copper systems. researchgate.netnih.govmit.edu
1,3-Dipolar Cycloadditions : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted triazoles. beilstein-journals.orgnih.gov While the classic CuAAC is not stereoselective, asymmetric variants of 1,3-dipolar cycloadditions, such as those involving azomethine ylides and alkenes, are known. nih.gov A copper(I) complex of a phenanthrenyl amino alcohol could effectively control the stereochemistry of the cycloaddition with prochiral dipolarophiles, with the bulky phenanthrene group dictating the approach of the reacting partners.
| Reaction | Substrate Example | Catalyst System | Product Type | Reported Enantioselectivity (ee) for Analogous Systems |
| Intramolecular Carboamination | Alkene with pendant arylsulfonamide | Cu(II) / Chiral Ligand | Chiral Sultam | Up to 95% ee |
| 1,3-Dipolar Cycloaddition | Azomethine ylide + 1,3-Enyne | Cu(I) / Chiral Ligand | Chiral Pyrrolidine (B122466) | Up to 99% ee |
Table based on representative data for similar reaction types.
Palladium catalysis is fundamental to modern organic synthesis, particularly for cross-coupling and domino reactions that build molecular complexity efficiently. nih.gov Chiral ligands are crucial for controlling stereochemistry in these processes.
Domino Coupling Reactions : These reactions, also known as cascade or tandem reactions, involve multiple bond-forming events in a single operation, often mediated by a single catalyst. Palladium-catalyzed domino processes have been developed to synthesize complex heterocyclic structures like phenanthridines. researchgate.netnih.gov A chiral palladium complex incorporating this compound could be employed in such cascades. For instance, in a domino sequence involving hydroamination and C-H arylation, the chiral ligand would be instrumental in setting the stereochemistry of newly formed chiral centers. The choice of ligand is known to be critical for both activity and selectivity in palladium catalysis. nih.gov Other domino reactions, such as four-component sulfonylations and carbonylations, further showcase the power of this approach to rapidly assemble complex molecules. rsc.org
| Reaction Type | Reactant Examples | Catalyst System | Product | Reported Yields for Analogous Systems |
| Domino C-N Coupling/Hydroamination/C-H Arylation | Bromo-ethynyl-benzothiophene + Bromoaniline | Pd(OAc)₂ / Ligand | Benzothieno[2′,3′:4,5]pyrrolo[1,2-f]phenanthridine | Moderate to good yields |
| Domino Aminocarbonylation | Propargylic alcohol + Arylamine | Pd(MeCN)₂Cl₂ / Ligand | Itaconimide | Up to 93% yield |
Table based on representative data for similar reaction types.
Asymmetric hydrogenation is one of the most powerful methods for synthesizing enantiomerically enriched compounds. Rhodium complexes bearing chiral ligands are among the most effective catalysts for this transformation.
The combination of a soft phosphine (B1218219) donor with a hard amine or alcohol donor in ligands for rhodium has proven effective. While this compound lacks a phosphine group, its N,O-chelation can still create a robust chiral environment around a rhodium center. researchgate.net Ruthenium complexes with chiral β-amino alcohols have been shown to be highly efficient for the asymmetric transfer hydrogenation (ATH) of ketones and imines, and similar reactivity can be expected for rhodium. mdpi.com The rigidity of the ligand framework is often crucial for achieving high enantioselectivity. mdpi.com The phenanthrene backbone would provide this necessary rigidity. The reaction can be applied to a wide range of prochiral ketones, affording chiral secondary alcohols with high enantiomeric excess. nih.gov
| Substrate Type | Catalyst System | Product Type | Reported Enantioselectivity (ee) for Analogous Systems |
| α-Nitro Ketones | [Rh(cod)Cl]₂ / Chiral Ligand | β-Nitro Alcohol | Up to >99.9% ee |
| N-Phosphinyl Ketimines | [RuCl₂(p-cymene)]₂ / Amino Alcohol Ligand | N-Phosphinyl Amine | Up to 82% ee (for Ru-ATH) |
Table based on representative data for similar reaction types.
While less common than copper, palladium, and rhodium in this context, cobalt catalysis offers unique reactivity. Cobalt complexes have been developed for acceptorless dehydrogenative coupling (ADC) reactions, for example, coupling aminoalcohols with secondary alcohols to form substituted pyrroles and pyridines. rsc.org In such a process, a chiral cobalt complex could potentially mediate an asymmetric transformation. The this compound ligand could be explored in this context, where it might participate in the dehydrogenation and subsequent cyclization steps, offering a pathway to chiral nitrogen heterocycles.
The enantioselective addition of organozinc reagents to aldehydes is a classic and highly reliable method for generating chiral secondary alcohols. wikipedia.org This transformation is typically catalyzed by chiral β-amino alcohols. wikipedia.orgntnu.edu.tw The reaction mechanism is well-understood to involve the formation of a chiral zinc-amino alkoxide complex that acts as the catalyst.
The this compound ligand is an ideal candidate for this reaction. It would react with diethylzinc (B1219324) to form a dimeric zinc complex, which then coordinates the aldehyde. The bulky phenanthrenyl group would effectively block one enantiotopic face of the aldehyde's carbonyl group, guiding the ethyl group transfer from another diethylzinc molecule to the opposite face. This process has been shown to afford excellent enantioselectivities (often >90% ee) for a wide range of aromatic and aliphatic aldehydes using various amino alcohol ligands. ntnu.edu.twresearchgate.net
| Aldehyde | Ligand Type | Product | Reported Enantioselectivity (ee) for Analogous Systems |
| Benzaldehyde | N-phenylfluorenyl β-amino alcohol | (R)-1-Phenyl-1-propanol | Up to 97% ee |
| Aromatic Aldehydes | Camphor-derived β-amino alcohol | Chiral Secondary Alcohol | Up to 94% ee |
| Aliphatic Aldehydes | Camphor-derived β-amino alcohol | Chiral Secondary Alcohol | High ee |
Table based on representative data for similar reaction types.
Organocatalytic Applications of Phenanthrenyl Amino Alcohol Derivatives
The structural rigidity and steric bulk of the phenanthrene group in derivatives of this compound make them promising candidates for organocatalysis, where precise control of the chiral environment around the catalytic site is paramount.
A significant class of organocatalysts derived from amino alcohols are the α,α-diarylprolinols. These catalysts have demonstrated broad utility in a range of asymmetric transformations. rsc.orgnih.gov In this context, the synthesis of a sterically demanding derivative, (R)-phenanthrenyl-9-yl-[(S)-pyrrolidin-2-yl)]methanol, has been accomplished. researchgate.net This synthesis starts from L-proline and proceeds in four steps with high diastereoselectivity, highlighting a practical route to this bulky chiral ligand. researchgate.net
The resulting (R)-phenanthrenyl-9-yl-[(S)-pyrrolidin-2-yl)]methanol is recognized as a potentially valuable organocatalyst and ligand for metal-catalyzed reactions. researchgate.net The presence of the bulky phenanthrenyl group is anticipated to provide a well-defined chiral pocket, influencing the stereochemical outcome of reactions. While detailed studies of its application in specific organocatalytic reactions are not extensively documented, its structural similarity to other effective α,α-diarylprolinols suggests significant potential. rsc.orgnih.gov
Table 1: Properties of (R)-phenanthrenyl-9-yl-[(S)-pyrrolidin-2-yl)]methanol
| Property | Value |
|---|---|
| IUPAC Name | (R)-phenanthren-9-yl((S)-pyrrolidin-2-yl)methanol |
| Starting Material | L-proline |
| Key Structural Feature | Sterically demanding phenanthrenyl group |
| Potential Application | Organocatalyst, Ligand in metal-catalysis |
Data sourced from scientific literature. researchgate.net
Hydrogen bonding is a fundamental non-covalent interaction that plays a crucial role in directing the stereochemical course of many organocatalytic reactions. Chiral molecules possessing hydrogen bond donor groups, such as alcohols and amines, can activate substrates and control enantioselectivity. arxiv.orgprinceton.edunih.gov The amino alcohol functionality inherent in derivatives of this compound provides the necessary moieties for such interactions.
The hydroxyl group of the amino alcohol can act as a hydrogen bond donor, activating electrophiles like carbonyls or imines, thereby lowering the energy of the transition state for nucleophilic attack. Simultaneously, the amino group can participate in forming a bifunctional catalytic system, either by acting as a Brønsted base or by forming an enamine or iminium ion intermediate. rsc.orgnih.gov The large phenanthrenyl substituent is expected to create a defined chiral environment, shielding one face of the reactive intermediate and directing the approach of the nucleophile.
While the principle is well-established for many chiral amino alcohols, specific and detailed research reports on the application of this compound derivatives as primary hydrogen bond donor catalysts in asymmetric bond-forming reactions are limited in publicly accessible literature. However, the structural features strongly suggest their potential in this catalytic manifold.
Versatility in Promoting Diverse Asymmetric Transformations (e.g., Annulations, Metathesis Reactions)
The utility of a chiral catalyst is often measured by its ability to promote a wide range of asymmetric transformations. Derivatives of this compound, particularly the prolinol derivatives, are anticipated to be versatile due to the established reactivity of the α,α-diarylprolinol catalyst class. rsc.orgnih.gov
Annulation Reactions: Organocatalytic asymmetric annulation reactions are powerful methods for the construction of cyclic molecules with high enantiopurity. Catalysts like α,α-diarylprolinols have been successfully employed in various cycloaddition reactions. nih.gov The bulky phenanthrenyl group in a catalyst derived from this compound could play a critical role in controlling the facial selectivity in reactions such as Diels-Alder or Michael-initiated ring-closure cascades. The steric hindrance provided by the phenanthrene moiety can effectively block one face of the dienophile or electrophile, leading to high stereocontrol. Computational studies on similar bulky proline derivatives have shown that the large substituents act as steric hindrances that direct the stereochemical outcome of cascade reactions. rsc.org
Metathesis Reactions: In the realm of asymmetric olefin metathesis, the design of chiral ligands for metal catalysts is crucial for achieving high enantioselectivity. While this area is dominated by metal-based catalysts, the chiral ligand dictates the stereochemical outcome. Chiral phenanthroline derivatives have been explored as ligands in various asymmetric catalytic reactions. researchgate.net Although not a phenanthroline, the phenanthrene unit of a ligand derived from this compound could impart significant steric influence in a metal's coordination sphere. The amino alcohol functionality allows for the formation of stable bidentate or tridentate ligands. However, there is a scarcity of specific reports on the use of ligands derived directly from this compound in asymmetric metathesis. The development of chiral diene ligands, for instance, has been a significant area of research for asymmetric catalysis, and the rigid aromatic scaffold of phenanthrene could be a valuable design element. nih.gov
Advanced Applications and Structural Diversity of Phenanthrenyl Amino Alcohols in Chemical Synthesis
Utilization as Chiral Building Blocks in the Stereoselective Construction of Complex Organic Molecules
The inherent chirality and well-defined stereochemistry of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol make it a valuable asset in the field of stereoselective synthesis. Its utility as a chiral auxiliary or a precursor to chiral ligands allows for the precise control of stereochemical outcomes in a variety of organic transformations. The strategic placement of the amino and hydroxyl groups, in conjunction with the sterically demanding phenanthrene (B1679779) ring, provides a powerful tool for inducing facial selectivity in reactions involving prochiral substrates.
While direct applications of this compound as a chiral auxiliary in mainstream asymmetric reactions are not extensively documented in publicly available literature, the principles of its potential use can be inferred from studies on analogous structures. For instance, the closely related (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol (B129727) has been synthesized and proposed as a potentially useful ligand in metal-catalyzed reactions and as an organocatalyst. researchgate.net This highlights the general utility of the phenanthrenyl methanol scaffold in asymmetric catalysis. The phenanthrene group's large size can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thus leading to high diastereoselectivity or enantioselectivity.
The synthesis of such chiral building blocks often starts from readily available chiral precursors. For example, the synthesis of the aforementioned (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol was accomplished in a four-step sequence starting from L-proline with high diastereoselectivity. researchgate.net This underscores the accessibility of these complex chiral molecules for broader applications in organic synthesis.
The potential applications of this compound as a chiral building block can be envisioned in a range of reactions, including but not limited to:
Asymmetric Reductions: As a precursor to chiral oxazaborolidine catalysts for the enantioselective reduction of ketones.
Asymmetric Alkylations: Formation of chiral ligands for the enantioselective addition of organometallic reagents to aldehydes and imines.
Diels-Alder Reactions: As a chiral auxiliary attached to a dienophile to control the stereochemical outcome of the cycloaddition.
The following table summarizes the key features of this compound that make it a promising chiral building block.
| Feature | Description | Potential Impact on Stereoselective Synthesis |
| Inherent Chirality | Possesses a stereocenter at the carbon bearing the amino and phenanthrenyl groups. | Serves as a source of chirality to induce asymmetry in reactions. |
| Steric Hindrance | The bulky phenanthrene group provides significant steric hindrance. | Can effectively block one face of a molecule, leading to high facial selectivity. |
| Functional Groups | Contains both an amino and a hydroxyl group. | Allows for covalent attachment to substrates or metal centers. |
| Conformational Rigidity | The phenanthrene ring system imparts rigidity to the molecule. | Reduces the number of possible transition states, leading to higher selectivity. |
Integration into Novel Polycyclic Frameworks and Architectures Beyond Simple Phenanthrene Derivatives
The structural rigidity and extended aromatic system of the phenanthrene nucleus in this compound make it an attractive starting material for the synthesis of more complex, novel polycyclic frameworks. The amino and hydroxyl functionalities serve as convenient handles for intramolecular cyclization reactions, enabling the construction of fused or bridged ring systems that would be challenging to access through other synthetic routes.
The development of synthetic methodologies to construct complex polycyclic systems from simpler aromatic precursors is a vibrant area of research. While specific examples detailing the cyclization of this compound into new polycyclic architectures are not readily found in the literature, the potential for such transformations is significant. For instance, intramolecular Friedel-Crafts-type reactions could be envisioned, where the amino or a derivatized hydroxyl group initiates an electrophilic aromatic substitution onto one of the peripheral rings of the phenanthrene system, leading to the formation of a new heterocyclic ring.
Furthermore, the phenanthrene unit can serve as a scaffold upon which to build additional complexity. By strategically functionalizing the aromatic rings of the phenanthrene core, it is possible to create precursors for intramolecular cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions that forge new rings. The stereocenter of the amino alcohol moiety can play a crucial role in directing the stereochemical outcome of these ring-forming reactions, leading to the synthesis of enantiomerically pure polycyclic compounds with intricate three-dimensional structures.
The types of novel polycyclic frameworks that could potentially be accessed from this compound are diverse and include:
Aza-heterocycles: Intramolecular cyclization involving the amino group could lead to the formation of fused nitrogen-containing heterocyclic systems, which are prevalent in many biologically active natural products and pharmaceuticals.
Oxa-heterocycles: Similar cyclization strategies involving the hydroxyl group could yield fused oxygen-containing heterocycles.
Helically Chiral Systems: The inherent chirality of the starting material could be used to template the formation of helically chiral polycyclic aromatic compounds, which have applications in materials science and chiroptical devices.
The table below outlines potential synthetic strategies for integrating this compound into novel polycyclic frameworks.
| Synthetic Strategy | Description of Transformation | Potential Product Class |
| Intramolecular Friedel-Crafts Reaction | Acid-catalyzed cyclization of a derivatized amino or hydroxyl group onto the phenanthrene ring. | Fused aza- or oxa-polycyclic aromatic compounds. |
| Pictet-Spengler Reaction | Condensation of the amino group with an aldehyde followed by intramolecular cyclization. | Tetrahydro-β-carboline-like fused systems. |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of a precursor with a suitably positioned halide on the phenanthrene ring. | Bridged or fused polycyclic systems containing new C-C bonds. |
| Ring-Closing Metathesis | After appropriate functionalization, olefin metathesis could be used to form large macrocyclic structures incorporating the phenanthrene unit. | Polycyclic macrolactams or macrolactones. |
Development of Chemical Probes and Bioorthogonal Scaffolds Incorporating Phenanthrene Amino Alcohol Units for Specific Chemical Reactivity
The unique photophysical properties of the phenanthrene ring system, including its strong fluorescence, make it an attractive fluorophore for the development of chemical probes. By incorporating the this compound scaffold into larger molecules, it is possible to design probes that can report on their local environment or participate in specific chemical reactions. The amino and hydroxyl groups provide convenient points of attachment for recognition elements or reactive groups.
Phenanthrene derivatives have been utilized as fluorescent markers. For instance, reactive phenanthrene derivatives have been used to label amino groups on surfaces for fluorescence microscopy. researchgate.net This demonstrates the potential of the phenanthrene moiety as a signaling unit in chemical probes. The chiral nature of this compound could be exploited to develop probes that interact stereoselectively with biological macromolecules, such as enzymes or receptors.
In the realm of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, the development of novel reactive scaffolds is of paramount importance. The phenanthrene amino alcohol unit could serve as a unique scaffold for the design of bioorthogonal reagents. For example, the amino or hydroxyl group could be modified to incorporate a bioorthogonal reactive handle, such as an azide (B81097) or an alkyne, for participation in click chemistry reactions. The phenanthrene moiety would provide a bulky and fluorescent tag, facilitating the detection and isolation of labeled biomolecules.
The design of such probes and scaffolds would involve the following considerations:
Linker Chemistry: The choice of a suitable linker to connect the phenanthrene amino alcohol unit to a recognition element or a bioorthogonal handle is crucial for maintaining the desired properties of both components.
Photophysical Properties: The absorption and emission properties of the phenanthrene fluorophore can be modulated by substitution on the aromatic rings, allowing for the fine-tuning of the probe's spectral characteristics.
The table below summarizes potential applications of this compound in the development of chemical probes and bioorthogonal scaffolds.
| Application Area | Design Concept | Potential Utility |
| Fluorescent Probes for Enzymes | Covalent attachment of the amino alcohol to a substrate analog of a target enzyme. | Monitoring enzyme activity through changes in fluorescence upon substrate turnover. |
| Chiral Sensing | Incorporation into a host molecule designed to bind enantiomers selectively. | Enantioselective sensing of chiral analytes through fluorescence or NMR spectroscopy. |
| Bioorthogonal Labeling Reagents | Functionalization with a bioorthogonal reactive group (e.g., azide, alkyne). | Labeling of biomolecules in living cells for imaging and proteomic studies. |
| Photoaffinity Labeling | Introduction of a photolabile group onto the phenanthrene ring. | Covalent modification of target proteins upon photoactivation for target identification. |
Future Directions and Emerging Research Avenues for Phenanthrene Based Chiral Amino Alcohols
Development of Novel and More Efficient Synthetic Routes with Reduced Environmental Impact
The chemical industry is increasingly focused on green chemistry, and the synthesis of complex chiral molecules like phenanthrene-based amino alcohols is no exception. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
A significant area of development is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a promising alternative to traditional chemical methods for producing chiral amino alcohols. frontiersin.orgnih.govacs.org These enzymes can facilitate the asymmetric reductive amination of precursor ketones with high enantioselectivity, often exceeding 99% ee, under mild reaction conditions in aqueous media. frontiersin.orgnih.govacs.org This approach eliminates the need for heavy metal catalysts and harsh reagents, thereby reducing environmental impact. frontiersin.orgnih.gov The application of biocatalytic methods to the synthesis of phenanthrene-based amino alcohols could significantly improve the sustainability of their production. mdpi.comnih.gov
Another avenue of exploration is the use of greener solvent systems and catalytic processes. For instance, microwave-assisted organic synthesis can accelerate reactions, often without the need for a solvent, leading to a more environmentally friendly process. youtube.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to reduced waste and increased efficiency. rsc.org
| Synthesis Strategy | Key Advantages | Potential for Phenanthrene-Based Amino Alcohols |
| Biocatalysis (e.g., Amine Dehydrogenases) | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste, use of renewable resources. frontiersin.orgnih.govacs.org | High potential for the sustainable production of optically pure phenanthrene-based amino alcohols. |
| Microwave-Assisted Synthesis | Faster reaction times, often solvent-free, improved yields. youtube.com | Could offer a more efficient and greener route to phenanthrene (B1679779) precursors and the final amino alcohol products. |
| One-Pot Reactions | Reduced number of work-up and purification steps, less solvent waste, increased overall yield. rsc.org | Streamlining the synthesis of complex phenanthrene structures from simpler starting materials. |
Exploration of New Catalytic Systems and Unexplored Reaction Classes
Phenanthrene-based chiral amino alcohols are not only synthetic targets but also hold potential as catalysts and ligands in their own right. Their rigid and sterically bulky phenanthrene backbone can create a unique chiral environment, which could be advantageous in asymmetric catalysis.
Future research will likely focus on employing these compounds as ligands in a variety of metal-catalyzed reactions. For instance, new chiral amino alcohol ligands are continuously being developed for the enantioselective addition of organozinc reagents to aldehydes. rsc.org The unique steric and electronic properties of a phenanthrene-based ligand could lead to novel reactivity and selectivity in such transformations.
Furthermore, the development of novel catalytic reactions for the synthesis of chiral amino alcohols is an active area of research. Recently, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been reported as a new method for synthesizing β-amino alcohols. westlake.edu.cn The application of such innovative catalytic systems to phenanthrene-containing substrates could open up new pathways to these complex molecules. westlake.edu.cn Similarly, copper-catalyzed asymmetric propargylic substitution and ruthenium-catalyzed asymmetric transfer hydrogenation are emerging as powerful tools for the synthesis of chiral amino alcohols and could be adapted for phenanthrene derivatives. acs.orgnih.gov
| Catalytic Approach | Description | Relevance to Phenanthrene-Based Amino Alcohols |
| Novel Chiral Ligands | Using phenanthrene-based amino alcohols as ligands in metal-catalyzed reactions to induce asymmetry. | The rigid phenanthrene scaffold could provide high levels of stereocontrol in reactions like asymmetric additions and hydrogenations. |
| Chromium-Catalyzed Cross-Coupling | Asymmetric coupling of aldehydes and imines to form β-amino alcohols. westlake.edu.cn | A potential new synthetic route to phenanthrene-based β-amino alcohols from readily available starting materials. |
| Copper and Ruthenium Catalysis | Advanced methods for asymmetric C-N and C-O bond formation. acs.orgnih.gov | Could provide efficient and highly enantioselective pathways to complex phenanthrene-based amino alcohol structures. |
Expansion of Applications in Diverse Areas of Synthetic Organic Chemistry and Advanced Materials Science
The unique structural and photophysical properties of the phenanthrene moiety suggest that chiral amino alcohols derived from it could find applications beyond traditional catalysis. The intersection of chirality and the electronic properties of polycyclic aromatic hydrocarbons is a burgeoning field of research.
In advanced materials science, phenanthrene derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. academie-sciences.frrsc.orgresearchgate.net The introduction of a chiral center, as in (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol, could lead to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL). acs.org Such materials are of interest for applications in 3D displays, secure communications, and spintronics. mdpi.comrsc.org
The inherent fluorescence of the phenanthrene core also suggests potential applications in the development of chiral sensors. mdpi.com A phenanthrene-based chiral amino alcohol could be designed to interact selectively with other chiral molecules, leading to a change in its fluorescence properties that would allow for the detection and quantification of the target molecule.
| Application Area | Description | Potential of Phenanthrene-Based Chiral Amino Alcohols |
| Chiral Optoelectronics | Development of materials for devices that interact with circularly polarized light. mdpi.comrsc.org | The combination of the phenanthrene chromophore and a chiral center could lead to novel materials for OLEDs with CPL emission. rsc.orgresearchgate.netacs.org |
| Chiral Sensors | Molecules that can detect and differentiate between enantiomers of other compounds. mdpi.com | The fluorescent phenanthrene unit could act as a signaling component in a sensor designed to recognize other chiral molecules. |
| Asymmetric Synthesis | Use as chiral building blocks for the synthesis of complex, biologically active molecules. | The rigid and well-defined stereochemistry of these compounds makes them valuable starting materials for the synthesis of natural products and pharmaceuticals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
